(R)-1-Aminonon-8-enylboronsäure, Pinendiolester-Tosylat

Übersicht

Beschreibung

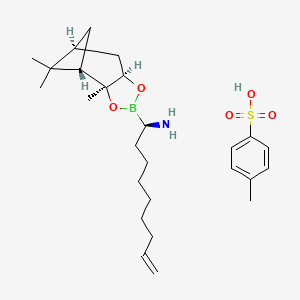

“®-1-Aminonon-8-enylboronic acid, pinanediol ester tosylate” is a chemical compound with the CAS Number: 1198772-70-1. Its molecular weight is 491.5 and its linear formula is C26H42BNO5S .

Molecular Structure Analysis

The IUPAC name of the compound is ®-1- ( (3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo [d] [1,3,2]dioxaborol-2-yl)non-8-en-1-amine 4-methylbenzenesulfonate . The InChI code is 1S/C19H34BNO2.C7H8O3S/c1-5-6-7-8-9-10-11-17 (21)20-22-16-13-14-12-15 (18 (14,2)3)19 (16,4)23-20;1-6-2-4-7 (5-3-6)11 (8,9)10/h5,14-17H,1,6-13,21H2,2-4H3;2-5H,1H3, (H,8,9,10)/t14-,15-,16+,17-,19-;/m0./s1 .Wissenschaftliche Forschungsanwendungen

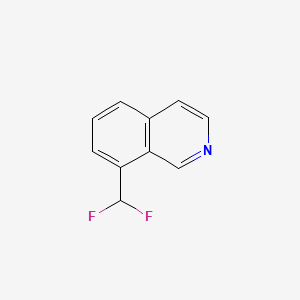

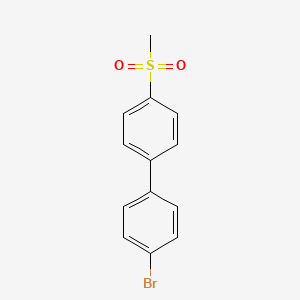

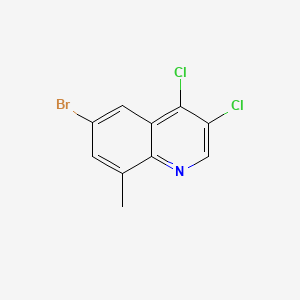

Suzuki–Miyaura-Kupplung {svg_1}

Diese Verbindung kann als Borreagens in der Suzuki–Miyaura (SM)-Kreuzkupplungsreaktion verwendet werden {svg_2}. Dies ist eine weit verbreitete, übergangsmetallkatalysierte Reaktion zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen. Der Erfolg dieser Reaktion beruht auf einer Kombination aus außergewöhnlich milden und funktionsgruppenverträglichen Reaktionsbedingungen mit einem relativ stabilen, leicht herzustellenden und im Allgemeinen umweltfreundlichen Organoborreagens {svg_3}.

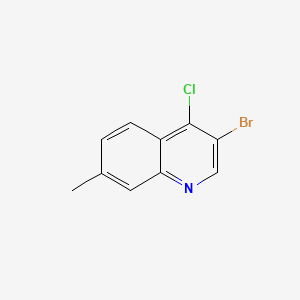

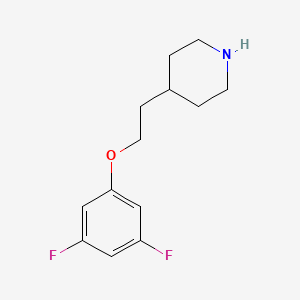

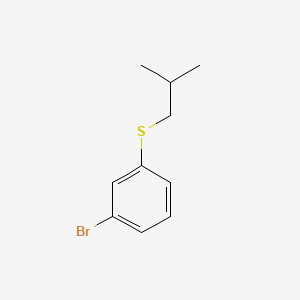

Direkte Amidierung von Estern {svg_4}

Die Verbindung kann auch in der basen-induzierten direkten Amidierung von nicht aktivierten Estern verwendet werden {svg_5}. Dies ist eine der nützlichsten Reaktionen zur Bildung von Amidbindungen in der modernen organischen Chemie {svg_6}. Die intensive Forschung auf diesem Gebiet hat zur Entwicklung einer Reihe neuer Methoden zur Durchführung dieser Transformation geführt {svg_7}.

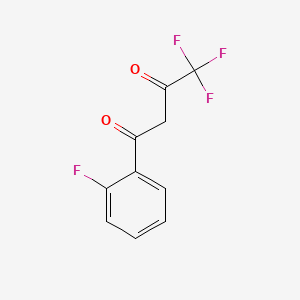

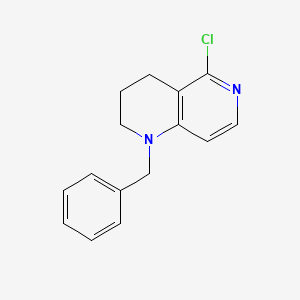

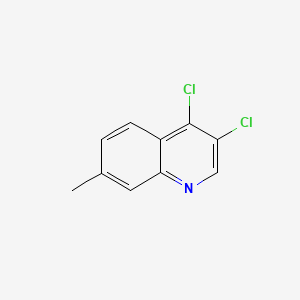

Bildung von Pinendiolester-Boronsäure {svg_8}

Die Wechselwirkung von Pinendiiol mit verschiedenen substituierten Phenylboronsäuren, einschließlich „(R)-1-Aminonon-8-enylboronsäure, Pinendiolester-Tosylat", wurde untersucht {svg_9}. Diese Forschung könnte zur Entwicklung neuer synthetischer Methoden und Anwendungen führen {svg_10}.

Wirkmechanismus

- The tosylate group (Ts) replaces the hydroxyl group (OH) of an alcohol, converting it into a better leaving group. This transformation enhances the reactivity of the alcohol in subsequent reactions .

Target of Action

Mode of Action

Vorteile Und Einschränkungen Für Laborexperimente

(R)-1-Aminonon-8-enylboronic acid, pinanediol ester tosylate has several advantages and limitations when used in laboratory experiments. One of the advantages of this compound is that it is relatively easy to synthesize and purify, which makes it an ideal tool for laboratory experiments. Additionally, this compound has been found to be a useful tool in the synthesis of complex molecules, which can be used in drug discovery and development. However, this compound has several limitations, including its potential to inhibit the activity of enzymes, which can lead to unexpected results in laboratory experiments. Additionally, this compound is not soluble in water, which can make it difficult to use in certain experiments.

Zukünftige Richtungen

The use of (R)-1-Aminonon-8-enylboronic acid, pinanediol ester tosylate in scientific research has been increasing in recent years, and there are a number of potential future directions for this compound. One potential future direction is the use of this compound in drug discovery and development, as it has been found to have a variety of biochemical and physiological effects. Additionally, this compound could be used in the synthesis of new compounds, which could be used in the development of new drugs. Additionally, this compound could be used in enzymatic studies, as it has been found to inhibit the activity of several enzymes. Finally, this compound could be used in the synthesis of complex molecules, which could be used in a variety of scientific research applications.

Synthesemethoden

The synthesis of (R)-1-Aminonon-8-enylboronic acid, pinanediol ester tosylate involves a number of steps. The first step is the reaction of pinanediol with boronic acid, which is then followed by the addition of a tosylate group. The reaction is typically carried out in an aqueous solution, and the product is isolated using standard chromatographic techniques. The product is then purified by recrystallization, and the final product is a crystalline solid.

Safety and Hazards

Eigenschaften

IUPAC Name |

4-methylbenzenesulfonic acid;(1R)-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]non-8-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34BNO2.C7H8O3S/c1-5-6-7-8-9-10-11-17(21)20-22-16-13-14-12-15(18(14,2)3)19(16,4)23-20;1-6-2-4-7(5-3-6)11(8,9)10/h5,14-17H,1,6-13,21H2,2-4H3;2-5H,1H3,(H,8,9,10)/t14-,15-,16+,17-,19-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALIFRNHEWRXUKR-KTZYUNSISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CCCCCCC=C)N.CC1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](CCCCCCC=C)N.CC1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42BNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00681732 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--(1R)-1-[(3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]non-8-en-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

491.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1198772-70-1 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--(1R)-1-[(3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]non-8-en-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B598377.png)

![Methyl (1R,2S,3S,5S)-3-(4-chloro-3-methylphenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride](/img/structure/B598382.png)

![Methyl 8-Boc-8-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B598390.png)

![4-Chloro-5-(4-iodophenyl)-7H-pyrrolo[2,3-D]pyrimidin-2-amine](/img/structure/B598391.png)